molecular formula C23H24FNO6 B12474348 Propyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Propyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No.: B12474348
M. Wt: 429.4 g/mol
InChI Key: CXRHWRNDBDJNON-UHFFFAOYSA-N
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Description

PROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE: is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a propyl group attached to a benzoate moiety, which is further substituted with a complex amido and oxoethoxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting propyl 4-hydroxybenzoate is then subjected to further reactions to introduce the amido and oxoethoxy groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The fluorophenyl group is known to enhance the biological activity of compounds, making this compound a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of PROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the amido and oxoethoxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • PROPYL 4-{5-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE
  • PROPYL 4-{5-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE
  • PROPYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE

Uniqueness: The presence of the fluorophenyl group in PROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE distinguishes it from its analogs. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in biological applications compared to its chloro, bromo, and methoxy analogs.

Properties

Molecular Formula

C23H24FNO6

Molecular Weight

429.4 g/mol

IUPAC Name

propyl 4-[[5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C23H24FNO6/c1-2-14-30-23(29)17-8-12-19(13-9-17)25-21(27)4-3-5-22(28)31-15-20(26)16-6-10-18(24)11-7-16/h6-13H,2-5,14-15H2,1H3,(H,25,27)

InChI Key

CXRHWRNDBDJNON-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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